molecular formula C22H24FNO5S B2982035 (E)-3-(3,4-dimethoxyphenyl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 2035007-14-6

(E)-3-(3,4-dimethoxyphenyl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No. B2982035
CAS RN: 2035007-14-6
M. Wt: 433.49
InChI Key: JNDXRPMYBXXWOG-CSKARUKUSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H24FNO5S and its molecular weight is 433.49. The purity is usually 95%.
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Scientific Research Applications

Structural and Reactivity Studies

Multinuclear NMR spectroscopic studies have detailed the structural forms of related compounds, like lithium enolates of cyclopentanone and cyclohexanone, in various solvents. These studies reveal complex behaviors, including the formation of tetrameric, dimeric, and monomeric structures in the presence of additives like HMPA, PMDTA, and TMTAN, indicating diverse reactivity and potential for synthesis and material science applications (Kolonko et al., 2009).

Antitumor Activity

Research into 2-phenylbenzothiazoles, closely related to the query compound, has led to the identification of potent antitumor properties. Specifically, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole exhibited highly potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. This compound's structure-activity relationship points to significant potential in cancer therapy (Mortimer et al., 2006).

Chemosensor Development

A novel pyrazoline derivative was synthesized for the detection of Fe3+ ions, showcasing the compound's utility as a fluorescent chemosensor. The study indicates the application of similar compounds in environmental monitoring and biochemical assays, highlighting the versatility of these molecular frameworks in detecting metal ions (Khan, 2020).

Antimicrobial and Anti-inflammatory Agents

A series of novel derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This research signifies the compound's derivatives' therapeutic potential, demonstrating their effectiveness against various bacterial and fungal pathogens (Kendre et al., 2015).

Photophysical Properties

The photophysical properties of related compounds have been extensively studied, providing insights into their absorption, emission, and fluorescence quantum yields. These studies are crucial for developing new materials for optoelectronic applications, including sensors and light-emitting devices (Asiri et al., 2017).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FNO5S/c1-28-19-9-7-16(15-20(19)29-2)8-10-22(25)24-12-11-21(30(26,27)14-13-24)17-5-3-4-6-18(17)23/h3-10,15,21H,11-14H2,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDXRPMYBXXWOG-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.